molecular formula C13H19ClN2O2 B040463 Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 119020-00-7

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B040463
CAS No.: 119020-00-7
M. Wt: 270.75 g/mol
InChI Key: ONODQZLASNRARN-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and its benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 2-(aminomethyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The product is then purified through crystallization or other suitable methods to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pyrrolidine ring and the benzyl group play crucial roles in binding to the active site of the enzyme, thereby modulating its activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure, which includes both a benzyl group and an aminomethyl group attached to the pyrrolidine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONODQZLASNRARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558401
Record name Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119020-00-7
Record name Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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